Cas no 588-09-0 (1-Chloro-2-nitro-4-(trifluoromethoxy)benzene)

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a chloro, nitro, and trifluoromethoxy substituent on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (chloro) groups enhances its reactivity in substitution and coupling reactions. The trifluoromethoxy group contributes to increased lipophilicity, improving bioavailability in active compounds. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers in fine chemical and material science industries.
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene structure
588-09-0 structure
Product name:1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
CAS No:588-09-0
MF:C7H3ClF3NO3
MW:241.551831483841
MDL:MFCD13194447
CID:335433

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
    • 2-Chloro-5-(trifluoroMethoxy)nitrobenzene
    • Benzene, 1-chloro-2-nitro-4-(trifluoromethoxy)-
    • 1-chloro-2-nitro-4-trifluoromethoxybenzene
    • 2-chloro-4-trifluoromethoxy nitrobenzene
    • 4-Chlor-3-nitro-1-trifluormethoxy-benzol
    • 4-chloro-3-nitro-trifluoromethoxybenzene
    • Trifluormethyl-<4-chlor-3-nitro-phenyl>-aether
    • 4-Chloro-3-nitrophenyl trifluoromethyl ether
    • KSC239Q8N
    • WMEHRJJXMQRTOU-UHFFFAOYSA-N
    • TRA0082725
    • AM61604
    • 2-Nitro-4-(trifluoromethoxy)chlorobenzene
    • SY023074
    • AX8227236
    • 1-chloro-2-nitro-4-trifluoromethoxy-benzene
    • W7180
    • ST24021291
    • 4-(trifluorometho
    • MDL: MFCD13194447
    • Inchi: 1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
    • InChI Key: WMEHRJJXMQRTOU-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Exact Mass: 240.97500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 243
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55

Experimental Properties

  • Density: 1.572
  • Boiling Point: 247 ºC
  • Flash Point: 103 ºC
  • PSA: 55.05000
  • LogP: 3.67000

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Security Information

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013026381-500mg
2-Nitro-4-(trifluoromethoxy)chlorobenzene
588-09-0 97%
500mg
$790.55 2023-09-01
TRC
C596105-1g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0
1g
$ 80.00 2022-06-06
Fluorochem
211759-5g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0 95%
5g
£12.00 2022-03-01
TRC
C596105-500mg
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0
500mg
$87.00 2023-05-18
Alichem
A013026381-250mg
2-Nitro-4-(trifluoromethoxy)chlorobenzene
588-09-0 97%
250mg
$499.20 2023-09-01
Apollo Scientific
PC902041-5g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0
5g
£44.00 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MD943-25g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0 97%
25g
455CNY 2021-05-08
Fluorochem
211759-25g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0 95%
25g
£37.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MD943-100g
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
588-09-0 97%
100g
1568CNY 2021-05-08
Aaron
AR003HN3-5g
2-Chloro-5-(trifluoroMethoxy)nitrobenzene
588-09-0 98%
5g
$6.00 2025-01-22

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Production Method

Additional information on 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Professional Introduction to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 588-09-0)

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 588-09-0, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with a chloro group, a nitro group, and a trifluoromethoxy group, exhibits unique chemical properties that make it valuable in the development of various chemical entities. The strategic arrangement of these functional groups imparts reactivity patterns that are highly useful for further derivatization, enabling its application in synthesizing more complex molecules.

The structural configuration of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is particularly noteworthy due to the combined influence of its substituents. The presence of the nitro group at the 2-position enhances electrophilic aromatic substitution reactions, while the chloro group at the 1-position provides a site for nucleophilic aromatic substitution. The trifluoromethoxy group at the 4-position introduces electron-withdrawing effects that modulate the reactivity of the aromatic ring, making it a versatile platform for medicinal chemistry applications.

In recent years, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene has garnered attention in academic and industrial research due to its potential as a precursor in drug discovery. Its structural features are reminiscent of many bioactive compounds, where halogenated aromatic systems play a crucial role in binding to biological targets. For instance, studies have highlighted its utility in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The trifluoromethoxy group, in particular, is known to improve metabolic stability and binding affinity in drug molecules.

One of the most compelling aspects of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is its role in constructing heterocyclic scaffolds. Researchers have demonstrated its use in forming fused rings such as pyrazoles and triazoles, which are common motifs in pharmaceuticals. The nitro group can be reduced to an amine, allowing further functionalization through reductive amination or diazotization reactions. This flexibility makes it an attractive building block for designing novel compounds with tailored biological activities.

The pharmaceutical industry has been particularly interested in halogenated aromatics due to their prevalence in approved drugs. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene fits well within this category, offering a scaffold that can be modified to target specific diseases. Recent publications have explored its derivatives as potential antimicrobial agents, leveraging the electron-deficient nature of the nitro and chloro groups to disrupt bacterial cell wall synthesis or DNA replication. Such findings underscore the compound's relevance in addressing emerging antibiotic-resistant pathogens.

From a synthetic chemistry perspective, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene serves as an excellent example of how functional group interplay can dictate reaction pathways. Its synthesis typically involves nitration followed by chlorination and methoxylation steps, showcasing modern synthetic methodologies that emphasize atom economy and selectivity. These approaches align with green chemistry principles, reducing waste and improving yield—critical considerations for large-scale production.

The trifluoromethoxy group is a key feature that distinguishes 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene from other aromatic derivatives. Its ability to enhance lipophilicity while maintaining metabolic stability has made it a staple in drug design. Researchers have capitalized on this property to develop protease inhibitors and antiviral agents, where precise modulation of electronic effects is essential for efficacy. The compound's versatility allows chemists to explore diverse modifications without compromising core structural integrity.

In conclusion, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 588-09-0) represents a cornerstone in synthetic organic chemistry and pharmaceutical innovation. Its unique structural attributes enable the construction of complex molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for halogenated aromatics, this compound will undoubtedly remain at the forefront of medicinal chemistry endeavors.

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Amadis Chemical Company Limited
(CAS:588-09-0)1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
A869355
Purity:99%
Quantity:500g
Price ($):315.0